
3,6,9-Trioxa-12-azatetracosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9-Trioxa-12-azatetracosan-1-ol is an organic compound with the molecular formula C20H43NO4. It is known for its unique structure, which includes three oxygen atoms and one nitrogen atom within a long carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxa-12-azatetracosan-1-ol typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a polyethylene glycol derivative with an amine compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9-Trioxa-12-azatetracosan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,6,9-Trioxa-12-azatetracosan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of 3,6,9-Trioxa-12-azatetracosan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9-Trioxa-12-azadocosan-1-ol: This compound has a similar structure but with a shorter carbon chain.
3,6,9,12,15-Pentaoxatricosan-1-ol: Another related compound with additional oxygen atoms in the chain.
Eigenschaften
CAS-Nummer |
65597-04-8 |
|---|---|
Molekularformel |
C20H43NO4 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-(dodecylamino)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-23-17-19-25-20-18-24-16-14-22/h21-22H,2-20H2,1H3 |
InChI-Schlüssel |
WZYDDWWVFCEAGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


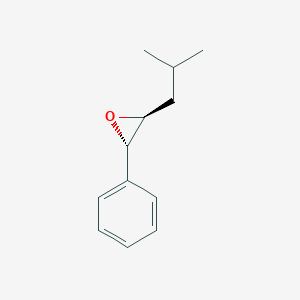
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

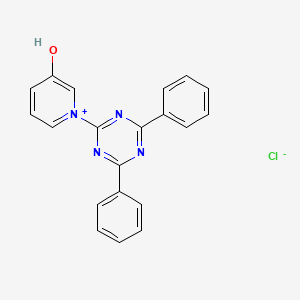

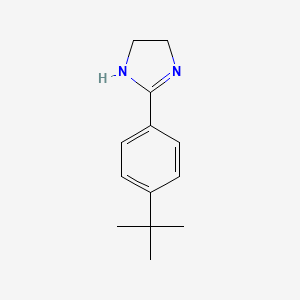
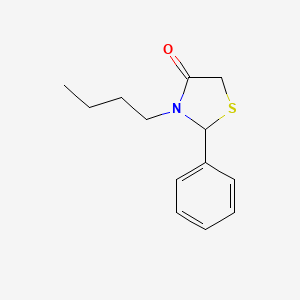
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
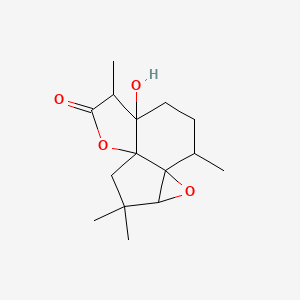

![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)



